2-Chloro-N-[[3-(4-cyanophenyl)-1-methylpyrazol-4-yl]methyl]acetamide
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Overview
Description
2-Chloro-N-[[3-(4-cyanophenyl)-1-methylpyrazol-4-yl]methyl]acetamide is a chemical compound with a complex structure that includes a chloroacetamide group, a cyanophenyl group, and a methylpyrazol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[[3-(4-cyanophenyl)-1-methylpyrazol-4-yl]methyl]acetamide typically involves multiple steps, starting with the preparation of the core pyrazole structure. One common method involves the reaction of 4-cyanobenzaldehyde with hydrazine to form the corresponding hydrazone, which is then cyclized to form the pyrazole ring. The methyl group is introduced via alkylation, and the chloroacetamide group is added through a nucleophilic substitution reaction with chloroacetyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of catalysts and optimized reaction conditions can further enhance the production process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[[3-(4-cyanophenyl)-1-methylpyrazol-4-yl]methyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like sodium azide or thiourea can be used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce amines .
Scientific Research Applications
2-Chloro-N-[[3-(4-cyanophenyl)-1-methylpyrazol-4-yl]methyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[[3-(4-cyanophenyl)-1-methylpyrazol-4-yl]methyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(4-cyanophenyl)acetamide
- 2-Chloro-N-(3-cyanophenyl)acetamide
- 2-Chloro-N-(4-chlorophenyl)acetamide
Uniqueness
2-Chloro-N-[[3-(4-cyanophenyl)-1-methylpyrazol-4-yl]methyl]acetamide is unique due to the presence of the methylpyrazol group, which imparts distinct chemical properties and potential biological activities compared to other similar compounds .
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-chloro-N-[[3-(4-cyanophenyl)-1-methylpyrazol-4-yl]methyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN4O/c1-19-9-12(8-17-13(20)6-15)14(18-19)11-4-2-10(7-16)3-5-11/h2-5,9H,6,8H2,1H3,(H,17,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIMLRWNIJTUHHA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2=CC=C(C=C2)C#N)CNC(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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